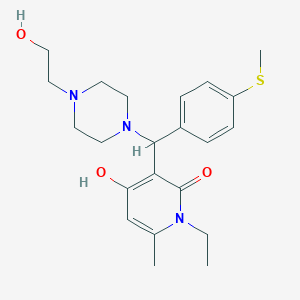

1-ethyl-4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-6-methylpyridin-2(1H)-one

Description

This pyridin-2(1H)-one derivative features a complex substituent at the 3-position, comprising a piperazine ring substituted with a 2-hydroxyethyl group and a 4-(methylthio)phenyl moiety. The ethyl group at the 1-position and the methyl group at the 6-position contribute to its steric and electronic profile. The hydroxyethyl-piperazine substituent is hypothesized to enhance solubility, while the methylthio group may influence lipophilicity and binding interactions .

Properties

IUPAC Name |

1-ethyl-4-hydroxy-3-[[4-(2-hydroxyethyl)piperazin-1-yl]-(4-methylsulfanylphenyl)methyl]-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O3S/c1-4-25-16(2)15-19(27)20(22(25)28)21(17-5-7-18(29-3)8-6-17)24-11-9-23(10-12-24)13-14-26/h5-8,15,21,26-27H,4,9-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTLAVDPTNLVTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)SC)N3CCN(CC3)CCO)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-6-methylpyridin-2(1H)-one, with the CAS number 939242-85-0, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 377.5 g/mol. The structure features a pyridine ring, a piperazine moiety, and various functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₇N₃O₃S |

| Molecular Weight | 377.5 g/mol |

| CAS Number | 939242-85-0 |

Antimicrobial Activity

Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, studies on related piperazine derivatives have shown effectiveness against various bacterial strains and fungi, suggesting that the piperazine component may enhance antimicrobial potency. The specific compound's activity against pathogens remains to be fully characterized but aligns with trends observed in related chemical classes .

Antioxidant Properties

Compounds with similar structures have demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. The presence of hydroxyl groups in the structure may play a significant role in scavenging free radicals, thereby contributing to its potential therapeutic effects in oxidative stress-related diseases .

Analgesic and Anti-inflammatory Effects

Some derivatives of pyridine-based compounds have been evaluated for analgesic and anti-inflammatory activities. These studies suggest that modifications to the pyridine ring can influence pain relief mechanisms, possibly through inhibition of cyclooxygenase enzymes or modulation of inflammatory pathways . The specific compound's efficacy in these areas requires further investigation.

The precise mechanism of action for 1-ethyl-4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-6-methylpyridin-2(1H)-one is not fully elucidated. However, it is hypothesized that its biological effects may stem from interactions with various cellular targets, including receptors involved in pain signaling and inflammation pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

- Antimicrobial Studies : A series of piperazine derivatives were synthesized and tested against microbial strains, revealing promising results that indicate potential for further development as antimicrobial agents .

- Antioxidant Evaluation : Research on related compounds highlighted their ability to reduce oxidative damage in cellular models, suggesting a protective role against oxidative stress-induced cellular damage .

- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations show that modifications to the piperazine and pyridine components can significantly affect absorption and bioavailability, which are critical factors in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Piperazine and Aryl Substituents

The target compound shares a pyridinone core with analogs but differs in substituent composition. Key comparisons include:

1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one ()

- Structural Differences : Replaces the 4-(methylthio)phenyl group with a p-tolyl (methylphenyl) group and substitutes the hydroxyethyl-piperazine with a 4-fluorophenyl-piperazine.

- The absence of methylthio reduces lipophilicity (lower logP), possibly affecting membrane permeability .

1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one ()

- Structural Differences : Substitutes the 4-(methylthio)phenyl with a pyridin-3-yl group.

- Impact :

2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one ()

- Core Difference: Pyridazinone core vs. pyridinone.

- Bioactivity: Exhibits anti-inflammatory activity (IC50 = 11.6 μM) due to aryl and pyridazine motifs. The target compound’s pyridinone core may offer distinct pharmacokinetic advantages, such as metabolic stability .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of molecular properties is summarized below:

Key Observations :

- The target compound’s methylthio group increases molecular weight and logP compared to analogs, suggesting enhanced lipophilicity for improved blood-brain barrier penetration.

- Hydroxyethyl-piperazine substituents (common in and ) are associated with improved aqueous solubility, critical for oral bioavailability .

Q & A

Q. What synthetic strategies are recommended for preparing 1-ethyl-4-hydroxy-3-...-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including:

- Mannich-type reactions for introducing the piperazine and phenylmethyl moieties (analogous to methods in ).

- Protection/deprotection steps for hydroxyl and amine groups to avoid side reactions (e.g., using tert-butyldimethylsilyl (TBS) protecting groups).

- Optimization parameters : Solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C for condensation steps), and catalysts (e.g., triethylamine for deprotonation).

- Yield improvement : Use column chromatography with gradients of ethyl acetate/hexane for purification ().

Q. Reference :

Q. Which analytical techniques are critical for verifying purity and structural integrity?

Methodological Answer:

- HPLC (Reverse-phase C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect minor impurities ().

- TLC (silica gel, ethyl acetate/methanol 9:1) for real-time monitoring of reaction progress ().

- NMR spectroscopy (1H/13C, DMSO-d6) to confirm regioselectivity of substitutions (e.g., distinguishing methylthio vs. hydroxyethyl groups) ().

- Mass spectrometry (HRMS) for molecular weight validation ().

Q. How should researchers handle safety concerns during synthesis and handling?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact ().

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane).

- First aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if irritation persists ().

Q. Reference :

Advanced Research Questions

Q. How can structural crystallography resolve ambiguities in the compound’s 3D conformation?

Methodological Answer:

Q. What experimental designs are suitable for evaluating biological activity while minimizing confounding variables?

Methodological Answer:

- Split-plot designs : Randomize treatment groups (e.g., dose levels) and control for batch effects ().

- Positive/negative controls : Include reference compounds (e.g., NSAIDs for anti-inflammatory assays) ().

- Replicates : Use ≥4 biological replicates to ensure statistical power (ANOVA, p < 0.05) ().

Q. Reference :

Q. How can contradictory results in biological activity across studies be systematically addressed?

Methodological Answer:

- Meta-analysis : Pool data from multiple studies, adjusting for variables like cell line passage number or solvent choice (DMSO vs. saline).

- Dose-response curves : Compare EC50 values under standardized conditions ().

- Kinetic studies : Assess metabolic stability (e.g., liver microsome assays) to rule out degradation artifacts ().

Q. Reference :

Q. What computational approaches predict the compound’s interaction with target proteins?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with crystal structures from the Protein Data Bank (PDB) to model binding poses.

- MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability ().

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with piperazine nitrogen) ().

Q. How can hydrolysis kinetics and degradation pathways be characterized?

Methodological Answer:

- pH stability studies : Incubate the compound in buffers (pH 1–10) at 37°C, sampling at intervals for HPLC analysis ().

- Degradation products : Isolate via preparative TLC and characterize by LC-MS/MS.

- Activation energy calculation : Use Arrhenius plots to predict shelf-life under storage conditions ().

Q. Reference :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.